molecular formula C18H17Cl2NO3 B5687348 3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine

3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine

Cat. No. B5687348
M. Wt: 366.2 g/mol
InChI Key: BEJCFYGSOPNAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can have implications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine in lab experiments is its versatility. It can be used as a building block in the synthesis of novel compounds or as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. However, one of the limitations is its potential toxicity. It is important to handle this compound with caution and to use appropriate safety measures.

Future Directions

There are several future directions for the research on 3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine. One direction is the development of novel compounds based on this compound for drug discovery. Additionally, further research can be done to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine involves the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichloroacetophenone. This intermediate is then reacted with benzyl alcohol and sodium hydroxide to form 3-(benzyloxy)-2,4-dichloroacetophenone. Finally, the azetidine ring is formed by reacting this intermediate with sodium hydride and chloroacetyl chloride.

Scientific Research Applications

3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine has shown potential as a biological tool in various scientific research applications. It has been used as a building block in the synthesis of novel compounds for drug discovery. Additionally, it has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3-phenylmethoxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c19-14-6-7-17(16(20)8-14)24-12-18(22)21-9-15(10-21)23-11-13-4-2-1-3-5-13/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJCFYGSOPNAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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